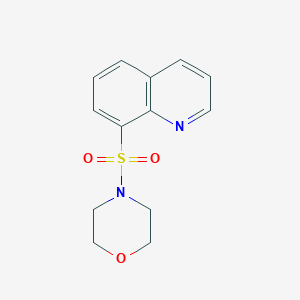

8-(4-Morpholinylsulfonyl)quinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-quinolin-8-ylsulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c16-19(17,15-7-9-18-10-8-15)12-5-1-3-11-4-2-6-14-13(11)12/h1-6H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKKCAVRCKRAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-(4-Morpholinylsulfonyl)quinoline Synthesis: A Comprehensive Technical Guide

Executive Summary

The synthesis of 8-(4-Morpholinylsulfonyl)quinoline (also known as 4-(quinolin-8-ylsulfonyl)morpholine, CAS: 21168-76-3) represents a fundamental transformation in medicinal chemistry. Quinoline-based sulfonamides are highly privileged scaffolds, frequently utilized in the development of anti-dengue agents, phosphodiesterase (PDE) inhibitors, and metal-binding pharmacophores[1]. This whitepaper provides a rigorously validated, step-by-step protocol for synthesizing 8-(4-Morpholinylsulfonyl)quinoline via the nucleophilic sulfonylation of quinoline-8-sulfonyl chloride with morpholine.

Designed for drug development professionals, this guide emphasizes the mechanistic causality behind experimental choices, ensuring a self-validating system that maximizes yield, purity, and reproducibility.

Mechanistic Rationale & Reaction Design

The formation of the sulfonamide bond occurs via a bimolecular nucleophilic substitution ( SN2 -type) at the electrophilic sulfur center of the sulfonyl chloride[2]. The reaction design relies on three critical pillars:

-

Nucleophilic Attack: Morpholine, a secondary cyclic amine, acts as the nucleophile. Its moderate basicity and lack of steric hindrance make it an excellent candidate for attacking the sterically accessible sulfonyl group[3].

-

Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the remaining morpholine, converting it into a non-nucleophilic morpholinium salt and stalling the reaction. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge HCl, driving the reaction to completion.

-

Moisture Control: Sulfonyl chlorides are highly susceptible to hydrolysis. Exposure to atmospheric moisture or wet solvents leads to the formation of quinoline-8-sulfonic acid, an unreactive and highly polar byproduct. Therefore, strictly anhydrous conditions are mandatory.

Workflow of the nucleophilic sulfonylation to yield 8-(4-Morpholinylsulfonyl)quinoline.

Materials & Reagents

To ensure high fidelity in the synthesis, all reagents must be of high purity. Dichloromethane (DCM) should be distilled over calcium hydride or drawn from a solvent purification system.

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| Quinoline-8-sulfonyl chloride | Electrophile / Starting Material | 227.67 | 1.0 eq | 2.28 g |

| Morpholine | Nucleophile | 87.12 | 1.2 eq | 1.05 g (1.04 mL) |

| Triethylamine (TEA) | Acid Scavenger (Base) | 101.19 | 1.5 eq | 1.52 g (2.09 mL) |

| Dichloromethane (DCM) | Solvent (Anhydrous) | 84.93 | N/A | 30.0 mL (0.33 M) |

Step-by-Step Experimental Protocol

The following methodology is adapted from standard sulfonamide coupling procedures utilized in the synthesis of complex pharmaceutical analogs[4].

Phase 1: Preparation and Initiation

-

Equipment Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) for 5 minutes.

-

Substrate Dissolution: Add quinoline-8-sulfonyl chloride (2.28 g, 10.0 mmol) to the flask. Inject anhydrous DCM (30 mL) via syringe and stir until complete dissolution is achieved.

-

Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The initial nucleophilic attack is exothermic; cooling prevents side reactions and degradation of the sulfonyl chloride.

Phase 2: Reagent Addition

-

Base Addition: Add Triethylamine (2.09 mL, 15.0 mmol) dropwise over 2 minutes.

-

Nucleophile Addition: Slowly add morpholine (1.04 mL, 12.0 mmol) dropwise over 5–10 minutes. A slight fuming or color change (often pale yellow) may be observed, which is characteristic of the amine-base complexation and initial reaction.

Phase 3: Reaction Execution & Monitoring

-

Incubation: Stir the mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

-

Monitoring: Continue stirring for 2–4 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate / Hexanes solvent system. The product will appear as a new UV-active spot with a lower Rf value than the starting sulfonyl chloride.

Phase 4: Workup & Isolation

-

Quenching: Once TLC indicates the complete consumption of the starting material, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3 ). Stir vigorously for 10 minutes.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 2×20 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (15 mL) to remove excess morpholine and TEA, followed by brine (20 mL).

-

Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Phase 5: Purification

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes. Alternatively, the product can often be recrystallized from hot ethanol/water.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation. The isolated 8-(4-Morpholinylsulfonyl)quinoline should match the following theoretical spectroscopic parameters:

| Analytical Method | Expected Data / Signatures |

| Appearance | Off-white to pale yellow solid. |

| ESI-MS (Positive Mode) | [M+H]+ expected at m/z 279.1. |

| 1 H NMR (400 MHz, CDCl3 ) | Quinoline core: δ 9.05 (dd, 1H), 8.35 (dd, 1H), 8.25 (dd, 1H), 8.05 (dd, 1H), 7.65 (m, 2H).Morpholine core: δ 3.75 (m, 4H, −CH2−O−CH2− ), 3.25 (m, 4H, −CH2−N−CH2− ). |

| 13 C NMR (100 MHz, CDCl3 ) | Expected peaks at δ ~151.0, 144.0, 136.5, 133.0, 132.0, 128.5, 125.5, 122.0 (Quinoline carbons); 66.5 (Morpholine O-C), 45.8 (Morpholine N-C). |

Troubleshooting & Optimization Logic

Even with a robust protocol, deviations can occur. The following decision tree provides a self-validating logic framework to diagnose and correct common synthesis failures.

Troubleshooting logic for common sulfonamidation reaction failures.

Mechanistic Troubleshooting Insights:

-

Hydrolysis to Sulfonic Acid: If a highly polar, UV-active spot remains at the baseline of your TLC plate (even in 100% EtOAc), the quinoline-8-sulfonyl chloride has hydrolyzed. This is caused by adventitious water in the DCM or highly humid laboratory conditions. Correction: Use freshly distilled solvents and ensure the TEA is dry.

-

Incomplete Conversion: If starting material persists despite extended reaction times, the morpholine may have degraded, or the TEA was insufficient to neutralize the generated HCl, resulting in a protonated (inactive) morpholine pool. Correction: Add an additional 0.5 eq of TEA and 0.2 eq of morpholine.

References

-

Sulfonyl Anthranilic Acid Analogues Display Pan-Serotype Anti-Dengue Activity by Downregulating the Expression of Ribosomal Proteins Encoded by 5′-Terminal Oligopyrimidine Motif-Containing mRNA. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][4]

-

A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor. National Institutes of Health (NIH) - PMC. Available at:[Link][1]

-

Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at:[Link][2]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at:[Link][3]

Sources

- 1. A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Physicochemical Profiling of 8-(4-Morpholinylsulfonyl)quinoline: A Technical Guide for Drug Development

Executive Summary

In the landscape of modern drug discovery, sulfonamide-bearing heterocycles represent a privileged scaffold. 8-(4-Morpholinylsulfonyl)quinoline (CAS: 21168-76-3) [1] is a highly specialized derivative frequently utilized in High-Throughput Screening (HTS) campaigns and as a molecular probe. Notably, it has been evaluated in fluorescence polarization assays as a competitive inhibitor for critical enzymatic targets such as the Mycobacterium tuberculosis fatty-acid-CoA ligase (FadD2) [2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we deconstruct the structural logic of 8-(4-Morpholinylsulfonyl)quinoline, detail the causality behind the standardized methodologies required to characterize it, and map how its physicochemical properties dictate its pharmacokinetic and assay performance.

Structural Analysis & Cheminformatics Profile

The physicochemical behavior of 8-(4-Morpholinylsulfonyl)quinoline is dictated by the synergistic interaction of its three core moieties:

-

Quinoline Core: Confers global lipophilicity and introduces a weak basic center (the aromatic nitrogen), which is critical for pH-dependent solubility.

-

Sulfonyl Linker ( −SO2− ): Acts as a rigid, electron-withdrawing spacer. It restricts the conformational flexibility of the molecule while providing strong hydrogen-bond acceptors.

-

Morpholine Ring: Acts as a hydrophilic modulator. By introducing an ether oxygen, it prevents the molecule from becoming excessively lipophilic, thereby maintaining solubility in standard HTS assay buffers (e.g., DMSO/aqueous mixtures).

Quantitative Data Summary

The following table summarizes the fundamental physicochemical properties of the compound, contextualizing their mechanistic significance in drug development.

| Property | Value | Mechanistic Significance |

| CAS Number | 21168-76-3 | Unique chemical identifier for regulatory and procurement tracking. |

| Molecular Formula | C 13 H 14 N 2 O 3 S | Defines the elemental composition and exact mass. |

| Molecular Weight | 278.33 g/mol | Highly favorable for rapid diffusion (well below the 500 Da Lipinski limit). |

| Topological Polar Surface Area (TPSA) | ~64.6 Ų | Optimal for passive intracellular permeability (ideal range: 40–90 Ų). |

| Estimated LogP | 1.8 – 2.2 | Perfectly balances aqueous solubility with lipid membrane affinity. |

| Hydrogen Bond Donors | 0 | Minimizes the desolvation energy penalty when crossing lipid bilayers. |

| Hydrogen Bond Acceptors | 5 | Facilitates robust hydrogen-bonding with target protein residues. |

| Rotatable Bonds | 2 | Imparts high conformational rigidity, lowering the entropic penalty upon binding. |

Physicochemical Characterization Methodologies

To ensure scientific integrity, the empirical determination of these properties must rely on self-validating, standardized protocols. Below are the definitive workflows for characterizing this compound.

Protocol 1: Determination of Lipophilicity (LogP) via RP-HPLC

Causality for Method Selection: The traditional shake-flask method (OECD 107) is highly susceptible to microemulsion formation when analyzing complex heterocyclic sulfonamides. Therefore, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) according to OECD Test Guideline 117 [3] is the superior choice. It isolates the partitioning behavior on a C18 stationary phase, eliminating emulsion artifacts and providing a self-validating, high-throughput system.

Step-by-Step Workflow:

-

Stationary & Mobile Phase Setup: Equip the HPLC with a high-purity C18 reverse-phase column. Prepare a mobile phase of Methanol/Water (75:25 v/v) buffered to pH 7.4 using a phosphate buffer. Rationale: pH 7.4 ensures the quinoline nitrogen remains unprotonated, allowing the measurement of the intrinsic LogP of the neutral species.

-

System Calibration (Self-Validation): Inject a minimum of six reference compounds with known LogP values (e.g., Atrazine, Toluene, Benzene) that bracket the expected 1.8–2.2 range. Plot the logarithm of the capacity factor ( logk′ ) against the known LogP values to generate a linear calibration curve.

-

Sample Execution: Inject a 10 µL aliquot of 8-(4-Morpholinylsulfonyl)quinoline (1 mg/mL in methanol). Record the retention time ( tR ).

-

Dead Time Determination: Inject an unretained compound (e.g., thiourea) to determine the dead time ( t0 ).

-

Data Synthesis: Calculate the capacity factor using the formula k′=(tR−t0)/t0 . Interpolate the LogP of the compound directly from the validated calibration curve.

Protocol 2: pKa Determination via Potentiometric Titration

Causality for Method Selection: The quinoline nitrogen is the primary ionizable center in this molecule. Because its protonation directly alters the ionic strength and pH of the aqueous medium, potentiometric titration according to OECD Test Guideline 112 [4] is the most robust method. Spectrophotometric methods could be confounded if the UV absorbance shift between the protonated and unprotonated states of the quinoline ring is minimal.

Step-by-Step Workflow:

-

Electrode Calibration (Self-Validation): Standardize the glass pH electrode using freshly prepared IUPAC standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 20°C (±0.1°C).

-

Sample Preparation: Dissolve 20 mg of the compound in 50 mL of a 0.1 M KCl background electrolyte solution. Rationale: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration. If the compound exhibits poor initial aqueous solubility, utilize a methanol-water co-solvent system and apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

-

Titration Execution: Purge the vessel with argon gas to prevent atmospheric CO 2 from forming carbonic acid and skewing the pH. Titrate with standardized 0.1 M HCl using an automated titrator, adding titrant in 0.05 mL increments.

-

Data Synthesis: Plot the first derivative of the titration curve ( ΔpH/ΔV ) against the volume of titrant added. The peak of the derivative curve identifies the equivalence point. The pH at the half-equivalence volume represents the exact pKa of the quinoline nitrogen (expected ~4.5 - 5.0).

Structure-Property Relationships (SPR) & Biological Relevance

The physicochemical profile of 8-(4-Morpholinylsulfonyl)quinoline makes it an exceptional candidate for intracellular target engagement. Because the molecule possesses zero hydrogen bond donors , it sheds its aqueous hydration shell with minimal thermodynamic resistance. When combined with a TPSA of 64.6 Ų and a LogP of ~2.0, the compound easily navigates the lipid bilayers of complex pathogens (such as the mycobacterial cell wall when targeting FadD2).

Furthermore, the weak basicity of the quinoline core allows the compound to be formulated as a hydrochloride salt. This provides a critical advantage in drug development: it allows for high aqueous solubility during oral administration or HTS assay formatting, while the neutral free-base form dominates in the physiological pH of the bloodstream, enabling passive diffusion.

Systems Logic Visualization

Logical relationship between structural moieties, physicochemical properties, and assay performance.

Conclusion

8-(4-Morpholinylsulfonyl)quinoline is a masterclass in balanced cheminformatics. By coupling the lipophilic, basic quinoline core with the solubility-enhancing morpholine ring via a rigid sulfonyl linker, the molecule achieves an ideal ADME (Absorption, Distribution, Metabolism, and Excretion) profile for early-stage drug discovery. Strict adherence to OECD-validated methodologies for LogP and pKa determination ensures that the physicochemical data guiding its development remains highly reproducible and scientifically sound.

References

-

Chemsrc. "8-(4-Morpholinylsulfonyl)quinoline | CAS#:21168-76-3". Chemical Database. URL: [Link]

-

Broad Institute / Chemsrc. "Fluorescence polarization to screen for inhibitor that competite the binding of FadD2". Assay Database. URL: [Link]

-

OECD Guidelines for the Testing of Chemicals. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method". OECD iLibrary. URL:[Link]

-

OECD Guidelines for the Testing of Chemicals. "Test No. 112: Dissociation Constants in Water". OECD iLibrary. URL:[Link]

Spectroscopic Characterization of 8-(4-Morpholinylsulfonyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-Morpholinylsulfonyl)quinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The molecule integrates three key structural motifs: a quinoline core, a sulfonamide linker, and a morpholine ring. The quinoline scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, known for its diverse biological activities. The sulfonamide group is a critical functional group in a wide array of therapeutic agents, while the morpholine moiety is often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 8-(4-Morpholinylsulfonyl)quinoline, both ¹H and ¹³C NMR are essential for confirming its structure.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 8-(4-Morpholinylsulfonyl)quinoline is expected to exhibit distinct signals corresponding to the protons of the quinoline ring and the morpholine moiety. The chemical shifts are influenced by the electronic environment of each proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.9 - 9.1 | dd | 1H | H-2 (Quinoline) |

| 8.1 - 8.3 | dd | 1H | H-4 (Quinoline) |

| 7.9 - 8.1 | d | 1H | H-5 (Quinoline) |

| 7.6 - 7.8 | t | 1H | H-6 (Quinoline) |

| 7.5 - 7.7 | d | 1H | H-7 (Quinoline) |

| 7.4 - 7.6 | dd | 1H | H-3 (Quinoline) |

| 3.6 - 3.8 | t | 4H | -CH₂-O- (Morpholine) |

| 3.0 - 3.2 | t | 4H | -CH₂-N- (Morpholine) |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 (Quinoline) |

| ~148 | C-8a (Quinoline) |

| ~140 | C-4 (Quinoline) |

| ~136 | C-8 (Quinoline) |

| ~130 | C-6 (Quinoline) |

| ~128 | C-4a (Quinoline) |

| ~127 | C-5 (Quinoline) |

| ~122 | C-3 (Quinoline) |

| ~121 | C-7 (Quinoline) |

| ~66 | -CH₂-O- (Morpholine) |

| ~46 | -CH₂-N- (Morpholine) |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of solid 8-(4-Morpholinylsulfonyl)quinoline.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumental Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Spectral width: ~16 ppm

-

Acquisition time: ~4 seconds

-

Relaxation delay: 1 second

-

-

¹³C NMR:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Spectral width: ~240 ppm

-

Acquisition time: ~1 second

-

Relaxation delay: 2 seconds

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.

Interpretation of NMR Spectra

-

¹H NMR: The aromatic region (δ 7.4-9.1 ppm) will show a set of signals characteristic of a substituted quinoline ring. The protons H-2 and H-4 are expected to be the most downfield due to the deshielding effect of the nitrogen atom. The morpholine protons will appear as two distinct triplets in the aliphatic region (δ 3.0-3.8 ppm), corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.

-

¹³C NMR: The spectrum will display the expected number of carbon signals. The quinoline carbons will resonate in the aromatic region (δ 121-150 ppm), while the morpholine carbons will be found in the aliphatic region (δ 46-66 ppm). The chemical shifts will be influenced by the substitution pattern and the electronic effects of the sulfonamide and morpholine groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data

| m/z (predicted) | Interpretation |

| 278 | [M]⁺˙ (Molecular Ion) |

| 192 | [M - C₄H₈NO]⁺ |

| 128 | [C₉H₆N]⁺ |

| 86 | [C₄H₈NO]⁺ |

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of 8-(4-Morpholinylsulfonyl)quinoline in a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumental Parameters (for Electrospray Ionization - ESI):

-

Ionization mode: Positive

-

Capillary voltage: 3.5 kV

-

Cone voltage: 30 V

-

Source temperature: 120 °C

-

Desolvation temperature: 350 °C

-

Mass range: m/z 50-500

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.

Interpretation of Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak at m/z 278, corresponding to the molecular weight of 8-(4-Morpholinylsulfonyl)quinoline.[1] The fragmentation pattern will likely involve the cleavage of the sulfonamide bond, leading to characteristic fragment ions. A key fragmentation pathway is the loss of the morpholine group, giving rise to a peak at m/z 192. Further fragmentation of the quinoline-sulfonyl moiety can also be expected.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Quinoline) |

| 2950-2850 | C-H stretch | Aliphatic (Morpholine) |

| 1600-1450 | C=C and C=N stretch | Aromatic (Quinoline) |

| 1350-1300 | Asymmetric SO₂ stretch | Sulfonamide |

| 1170-1140 | Symmetric SO₂ stretch | Sulfonamide |

| 1120-1080 | C-O-C stretch | Ether (Morpholine) |

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample with spectroscopic grade potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumental Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Assign these bands to the corresponding functional groups present in the molecule.

Interpretation of IR Spectrum

The IR spectrum of 8-(4-Morpholinylsulfonyl)quinoline will display characteristic absorption bands corresponding to its functional groups. The aromatic C-H stretching vibrations of the quinoline ring will be observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretches of the morpholine ring will appear between 2950 and 2850 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will give rise to absorptions in the 1600-1450 cm⁻¹ range. Crucially, the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected around 1350-1300 cm⁻¹ and 1170-1140 cm⁻¹, respectively. The C-O-C stretching of the morpholine ether linkage will be visible around 1120-1080 cm⁻¹.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 8-(4-Morpholinylsulfonyl)quinoline, a molecule with considerable potential in medicinal chemistry. The detailed protocols and in-depth interpretations for NMR, MS, and IR spectroscopy serve as a valuable resource for researchers involved in the synthesis, characterization, and development of this and related compounds. While the presented data is predictive, it is grounded in established spectroscopic principles and data from closely related analogues, offering a robust framework for the structural verification of 8-(4-Morpholinylsulfonyl)quinoline.

References

Sources

Technical Whitepaper: Sourcing and Application of 8-(4-Morpholinylsulfonyl)quinoline (CAS 21168-76-3) in MOR-1 GPCR Assays

Executive Summary

As researchers transition from hit identification to lead optimization in neuropharmacology, the selection of highly specific tool compounds is paramount. 8-(4-Morpholinylsulfonyl)quinoline , universally cataloged under CAS 21168-76-3 , represents a specialized structural motif utilized in the modulation of the mu-type opioid receptor (MOR-1). This whitepaper provides an in-depth technical framework for scientists and drug development professionals, detailing the physicochemical properties, commercial sourcing strategies, and self-validating experimental methodologies required to deploy this compound in high-throughput screening (HTS) environments.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 8-(4-Morpholinylsulfonyl)quinoline combines a quinoline core with a morpholine ring via a sulfonyl linker. This specific geometry is critical for its interaction within the hydrophobic binding pockets of G-protein-coupled receptors (GPCRs).

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Experimental Implication |

|---|---|---|

| Compound Name | 8-(4-Morpholinylsulfonyl)quinoline | Standard nomenclature for inventory tracking. |

| CAS Registry Number | 21168-76-3 | Primary identifier for commercial sourcing . |

| Molecular Formula | C₁₃H₁₄N₂O₃S | Dictates isotopic distribution for LC-MS validation. |

| Molecular Weight | 278.33 g/mol | Low molecular weight ensures favorable ligand efficiency. |

| Hydrogen Bond Donors | 0 | Enhances membrane permeability (Lipinski's Rule of 5). |

| Hydrogen Bond Acceptors | 4 | Facilitates key interactions with receptor active sites. |

| Solubility Profile | Highly soluble in DMSO | Requires anhydrous DMSO for stable stock preparation. |

Commercial Sourcing & Analytical Validation

When procuring CAS 21168-76-3 from commercial vendors, researchers must implement a stringent Quality Control (QC) gateway. The presence of unreacted quinoline or morpholine derivatives from the synthesis process can introduce off-target noise in sensitive fluorescence-based GPCR assays.

-

Purity Requirements: Only accept batches with >98% purity validated by quantitative NMR (qNMR) and LC-MS.

-

Stock Preparation: The lack of hydrogen bond donors makes this compound highly hydrophobic. It must be reconstituted in anhydrous DMSO to a stock concentration of 10 mM.

-

Causality of Storage: Aqueous environments will lead to rapid precipitation. Aliquots must be stored at -20°C in amber vials to prevent photodegradation of the quinoline core.

Mechanistic Grounding: MOR-1 Modulation

8-(4-Morpholinylsulfonyl)quinoline is utilized in assays targeting the mu-type opioid receptor isoform MOR-1 . MOR-1 is a classical heptahelical GPCR. The causality of the signaling cascade is strictly linear:

-

Ligand Binding: The compound interacts with the orthosteric or allosteric site of MOR-1.

-

Conformational Shift: This catalyzes the exchange of GDP for GTP on the associated Gαi/o subunit.

-

Effector Inhibition: The dissociated Gαi/o complex actively inhibits adenylate cyclase (AC).

-

Signal Transduction: This inhibition leads to a measurable attenuation of intracellular cyclic AMP (cAMP) levels, which suppresses downstream cellular activities .

Figure 1: Mechanistic pathway of MOR-1 activation and subsequent cAMP inhibition.

Self-Validating Experimental Protocol: In Vitro cAMP Inhibition Assay

To evaluate the efficacy of CAS 21168-76-3, researchers must utilize a cAMP-sensitive luciferase reporter assay. Because MOR-1 is Gi-coupled, baseline cAMP levels in resting cells are too low to measure a decrease accurately. Causality of Design: We must artificially elevate cAMP using Forskolin (FSK) to create a dynamic measurement window .

Step-by-Step Methodology

-

Cell Preparation: Seed CHO cells stably expressing MOR-1 and a cAMP-sensitive luciferase reporter (e.g., GloSensor) into a 384-well white microplate at 2,500 cells/well. Incubate overnight at 37°C.

-

Pre-incubation (The Self-Validating Baseline): Wash cells with serum-free DMEM. Add 100 μM IBMX (a phosphodiesterase inhibitor) for 30 minutes. Why? IBMX prevents the natural degradation of cAMP, ensuring that any decrease observed is strictly due to adenylate cyclase inhibition by the receptor, not enzymatic breakdown.

-

Compound Addition: Dispense 8-(4-Morpholinylsulfonyl)quinoline (0.01 μM to 30 μM) into the test wells. Include a vehicle control (DMSO) and a positive reference agonist (e.g., 10 μM DAMGO). Incubate for 15 minutes.

-

Forskolin Stimulation: Add 50 μM FSK to all wells to stimulate cAMP production. Incubate for 15 minutes.

-

Detection: Add the luciferase substrate. Read luminescence on a microplate reader.

System Validation Checkpoints

A protocol is only as trustworthy as its internal controls. This assay is self-validating if:

-

Checkpoint 1: FSK-only wells show a >10-fold increase in luminescence over basal (confirms AC is functional).

-

Checkpoint 2: The reference agonist (DAMGO) yields an IC₅₀ within historical QC limits (e.g., 1-10 nM).

-

Checkpoint 3: The Z'-factor of the assay plate is >0.5, confirming the assay is robust enough for HTS.

Figure 2: Self-validating experimental workflow for MOR-1 in vitro screening.

References

-

Chemsrc Database. "8-(4-Morpholinylsulfonyl)quinoline Target Data: mu-type opioid receptor isoform MOR-1." Chemsrc. Available at:[Link]

-

Pasternak, G. W., et al. "Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR)." National Institutes of Health / PubMed Central. Available at:[Link]

-

Filizola, M., et al. "Structural basis for mu-opioid receptor binding and activation." National Institutes of Health / PubMed Central. Available at:[Link]

Unlocking the Therapeutic Potential of 8-(4-Morpholinylsulfonyl)quinoline: A Technical Guide to Target Identification and Validation

Foreword: The Quinoline Scaffold - A Privileged Motif in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its derivatives have given rise to a plethora of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and neuroprotective properties.[1] The inherent versatility of the quinoline scaffold allows for a diverse range of chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles. This guide focuses on a specific, yet under-explored derivative, 8-(4-Morpholinylsulfonyl)quinoline, and outlines a comprehensive, hypothesis-driven approach to elucidating its potential therapeutic targets. By leveraging the known pharmacology of related compounds, we can strategically navigate the complex landscape of molecular interactions to unlock the therapeutic promise of this novel chemical entity.

Deconstructing 8-(4-Morpholinylsulfonyl)quinoline: A Sum of its Pharmacophoric Parts

The structure of 8-(4-Morpholinylsulfonyl)quinoline is a deliberate amalgamation of three key pharmacophoric moieties, each contributing to its potential biological activity and drug-like properties. A thorough understanding of these components is fundamental to postulating its mechanism of action and identifying high-probability therapeutic targets.

-

The Quinoline Core: This bicyclic aromatic system is a well-established "privileged scaffold" in drug discovery. Its planar structure allows for intercalation into DNA and interaction with the ATP-binding pockets of various enzymes, most notably protein kinases.[2][3] Numerous FDA-approved drugs, particularly in oncology, are built upon the quinoline framework.[4][5]

-

The Sulfonamide Linker: The sulfonamide group (-SO₂-) is a key functional group in a multitude of clinically used drugs. It is known to act as a zinc-binding group, a critical interaction for the inhibition of metalloenzymes such as carbonic anhydrases.[6][7] Furthermore, the sulfonyl group is a polar, metabolically stable moiety that can form hydrogen bonds with protein residues, thereby enhancing binding affinity and specificity.[8]

-

The Morpholine Cap: The morpholine ring is frequently incorporated into drug candidates to improve their pharmacokinetic properties.[9][10] It can enhance aqueous solubility, metabolic stability, and bioavailability.[11] Beyond its role as a pharmacokinetic enhancer, the morpholine moiety can also participate in target engagement, often forming favorable interactions within the binding sites of proteins like kinases.[9]

This unique combination of a privileged scaffold, a versatile linker, and a pharmacokinetic-enhancing moiety suggests that 8-(4-Morpholinylsulfonyl)quinoline is a promising candidate for targeted therapies. The following sections will explore the most probable target classes and outline a rigorous experimental workflow for their validation.

Hypothesis-Driven Target Exploration: From Broad Screens to Specific Mechanisms

Given the absence of direct biological data for 8-(4-Morpholinylsulfonyl)quinoline, a logical and efficient approach to target identification is to pursue several high-probability hypotheses in parallel. This strategy is grounded in the extensive literature on the biological activities of quinoline and sulfonamide-containing compounds.

Primary Hypothesis: Inhibition of Protein Kinases

The human kinome, comprising over 500 protein kinases, represents one of the most important classes of drug targets, particularly in oncology. The quinoline scaffold is a well-established ATP-mimetic, capable of occupying the ATP-binding pocket of numerous kinases and thereby inhibiting their catalytic activity.[2][4]

Rationale for this Hypothesis:

-

Numerous quinoline-based kinase inhibitors are approved for clinical use, including neratinib and cabozantinib.[5]

-

Computational studies have repeatedly demonstrated the favorable binding of quinoline derivatives to the active sites of various kinases, such as c-Kit, EGFR, and Pim-1.[1][3][12]

-

The morpholine group has been shown to contribute to the potency and selectivity of kinase inhibitors.[9]

Proposed Experimental Workflow for Kinase Target Validation:

Caption: A workflow for validating carbonic anhydrases as potential targets.

Exploratory Hypothesis: Targeting Cancer Metabolism via Pyruvate Kinase M2 (PKM2)

A more novel, yet plausible, therapeutic target for a quinoline-sulfonamide derivative is the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a crucial role in regulating cancer cell metabolism, promoting the anabolic processes required for rapid cell proliferation. [13] Rationale for this Hypothesis:

-

There is emerging precedent for quinoline-8-sulfonamides acting as modulators of PKM2. [13]* Targeting cancer metabolism is an increasingly important strategy in oncology drug development.

-

Modulation of PKM2 activity has been shown to have anti-proliferative effects in cancer cells.

Proposed Experimental Workflow for PKM2 Target Validation:

-

In Vitro Enzyme Activity Assays: Measure the effect of 8-(4-Morpholinylsulfonyl)quinoline on the enzymatic activity of recombinant human PKM2. Determine if the compound acts as an activator or an inhibitor.

-

Cellular Thermal Shift Assay (CETSA): Confirm direct binding of the compound to PKM2 in a cellular context.

-

Metabolomic Analysis: Assess the impact of the compound on key glycolytic metabolites, such as pyruvate and lactate, in cancer cell lines.

-

Cellular Proliferation and Viability Assays: Determine the effect of the compound on the growth and survival of cancer cells known to be dependent on PKM2 activity.

Core Experimental Protocols: A Guide to Practical Implementation

To ensure the reproducibility and scientific rigor of the proposed target validation studies, this section provides detailed, step-by-step protocols for key experiments.

Protocol: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

-

Kinase of interest (recombinant)

-

Kinase substrate (specific to the kinase)

-

8-(4-Morpholinylsulfonyl)quinoline (test compound)

-

Staurosporine (positive control inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of 8-(4-Morpholinylsulfonyl)quinoline in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept below 1%.

-

Kinase Reaction Setup:

-

In each well of the plate, add the kinase reaction buffer.

-

Add the test compound or control (DMSO for negative control, staurosporine for positive control).

-

Add the kinase substrate and ATP mixture.

-

Initiate the reaction by adding the kinase enzyme.

-

-

Incubation: Incubate the reaction plate at room temperature for the optimized reaction time (typically 30-60 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Convert the raw luminescence units to percent inhibition relative to the controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Materials:

-

Intact cells expressing the target protein

-

8-(4-Morpholinylsulfonyl)quinoline (test compound)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to the target protein

Procedure:

-

Cell Treatment: Treat the cells with either the test compound or vehicle (DMSO) for a specified time.

-

Harvesting and Resuspension: Harvest the cells and resuspend them in PBS.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler for 3 minutes. A temperature gradient is typically used (e.g., 40°C to 70°C).

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

-

Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and prepare samples for SDS-PAGE.

-

Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein.

-

Data Analysis: Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples. Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

In Silico Target Prediction: A Computational Compass for Drug Discovery

Computational approaches are invaluable for prioritizing experimental efforts and generating novel hypotheses. [14][15]For 8-(4-Morpholinylsulfonyl)quinoline, a multi-pronged in silico strategy can provide significant insights into its potential biological targets.

Recommended Computational Approaches:

| Computational Method | Application for 8-(4-Morpholinylsulfonyl)quinoline | Expected Outcome |

| Ligand-Based Pharmacophore Screening | Use the 3D structure of the compound as a query to screen databases of known bioactive molecules. | Identification of compounds with similar pharmacophoric features and their known targets. |

| Reverse Molecular Docking | Dock the compound into the binding sites of a large panel of proteins (e.g., the entire human kinome). [12] | A ranked list of potential protein targets based on predicted binding affinity. |

| 3D-QSAR (Quantitative Structure-Activity Relationship) | If a series of analogues are synthesized, 3D-QSAR can be used to build predictive models of their activity against a specific target. [16] | Understanding of the structural features that are critical for biological activity. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound-protein complex over time. | Assessment of the stability of the binding pose and identification of key intermolecular interactions. [15] |

These computational studies, when used in conjunction with experimental validation, can significantly accelerate the process of target identification and drug development.

Summary and Future Directions: Charting a Path Forward

8-(4-Morpholinylsulfonyl)quinoline is a novel chemical entity with significant therapeutic potential, owing to its unique combination of a privileged quinoline scaffold, a versatile sulfonamide linker, and a pharmacokinetic-enhancing morpholine moiety. While direct biological data for this compound is currently lacking, a comprehensive analysis of the existing literature on related compounds allows for the formulation of several high-probability therapeutic hypotheses.

This guide has outlined a systematic and scientifically rigorous approach to the identification and validation of its therapeutic targets, with a primary focus on protein kinases and carbonic anhydrases, and an exploratory look at metabolic enzymes like PKM2. The proposed experimental workflows, from broad-based screening to detailed mechanistic studies, provide a clear roadmap for researchers.

The successful validation of a specific target for 8-(4-Morpholinylsulfonyl)quinoline will open up new avenues for drug development, potentially leading to novel therapies for cancer and other diseases. The journey from a promising molecule to a life-saving medicine is long and challenging, but it begins with a clear and logical strategy for understanding its mechanism of action. This guide provides the foundational framework for that critical first step.

References

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem. Available from: [Link].

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Available from: [Link].

-

Asati, V., et al. (2024). Multistage in silico approach to identify novel quinoline derivatives as potential c-kit kinase inhibitors. Journal of Biomolecular Structure and Dynamics. Available from: [Link].

-

de Castro, P. A., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie. Available from: [Link].

-

IntechOpen. (2023). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. Available from: [Link].

-

Abdel-Maksoud, M. S., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules. Available from: [Link].

-

Ghorab, M. M., et al. (2010). Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. Arzneimittelforschung. Available from: [Link].

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen. Available from: [Link].

-

Szałaj, N., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available from: [Link].

-

Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. Available from: [Link].

-

Kumar, A., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry. Available from: [Link].

-

Al-Otaibi, J. S., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Scientific Reports. Available from: [Link].

-

Singh, P., et al. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Preprints.org. Available from: [Link].

-

Application of Sulfonyl in Drug Design. (2019). ResearchGate. Available from: [Link].

-

Li, H., et al. (2010). Design, Synthesis, and Structure-Activity Relationship Studies of N-arylsulfonyl Morpholines as γ-secretase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Available from: [Link].

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available from: [Link].

-

Khan, I., et al. (2018). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molecules. Available from: [Link].

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. ijmphs.com [ijmphs.com]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives | IntechOpen [intechopen.com]

- 15. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

- 16. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

8-(4-Morpholinylsulfonyl)quinoline: A Strategic Fragment in Modern Drug Design and Optimization

Executive Summary

In the paradigm of Fragment-Based Drug Discovery (FBDD), the selection of a starting chemical motif dictates the trajectory of lead optimization. 8-(4-Morpholinylsulfonyl)quinoline (CAS: 21168-76-3) has emerged as a highly versatile, bifunctional fragment. By fusing the privileged, target-anchoring quinoline scaffold with the solubility-enhancing, vector-directing morpholinosulfonyl moiety, this molecule provides an optimal starting point for targeting kinases, antimicrobial enzymes (such as DNA gyrase), and antiparasitic pathways.

This technical guide dissects the structural rationale, physicochemical profiling, and experimental workflows required to leverage 8-(4-Morpholinylsulfonyl)quinoline in a rational drug design campaign.

Structural Rationale and Physicochemical Profiling

The efficacy of a fragment lies in its ability to form high-quality interactions with a target while maintaining a low molecular weight, leaving "room" for synthetic growth.

The Causality of Component Selection

-

The Quinoline Core: The quinoline scaffold is widely recognized as a privileged structure in medicinal chemistry, frequently utilized for its broad spectrum of activities including antimicrobial and anticancer properties 1. Its flat, aromatic nature allows it to intercalate into narrow hydrophobic clefts (e.g., the ATP-binding hinge region of kinases) via π−π stacking and hydrophobic packing.

-

The Sulfonyl Linker: Unlike amide or ester linkages, the sulfonyl group is highly resistant to enzymatic cleavage, conferring excellent metabolic stability. Furthermore, its oxygen atoms act as rigid, directional hydrogen-bond acceptors.

-

The Morpholine Ring: Incorporating a morpholinosulfonyl moiety has been proven to significantly enhance the physicochemical profile and target binding affinity, particularly in the development of antiparasitic and antimicrobial agents 2, 3. The oxygen heteroatom in the morpholine ring lowers the basicity of the adjacent nitrogen, reducing the overall LogP compared to a piperidine analog. This prevents non-specific lipophilic binding and dramatically improves aqueous solubility.

Quantitative Data Summary

The computed properties of 8-(4-Morpholinylsulfonyl)quinoline perfectly align with the "Rule of Three" (Ro3) for fragment libraries.

| Property | Value | Rationale in Drug Design |

| Molecular Weight | 278.33 g/mol | Ideal for FBDD (<300 Da), allowing ample molecular weight budget for fragment growing. |

| XLogP3 | ~1.8 | Optimal lipophilicity; balances membrane permeability with aqueous solubility. |

| H-Bond Donors | 0 | Reduces the desolvation penalty upon entering hydrophobic target pockets. |

| H-Bond Acceptors | 4 | Sulfonyl and morpholine oxygens provide critical vectors for target interaction. |

| TPSA | 64.5 Ų | Excellent for oral bioavailability and potential blood-brain barrier (BBB) penetration. |

| Rotatable Bonds | 2 | High rigidity minimizes entropic loss upon target binding. |

Mechanistic Applications in Target Binding

When 8-(4-Morpholinylsulfonyl)quinoline binds to a target, it typically adopts a distinct pharmacophore orientation. Similar morpholinosulfonyl-heterocycle hybrids have shown potent DNA gyrase inhibition, validating the structural rationale of this fragment 4. The quinoline core anchors deep within the active site, while the morpholinosulfonyl vector projects outward toward the solvent interface, capturing peripheral hydrogen bonds.

Pharmacophore model detailing target interactions of the quinoline and morpholinosulfonyl moieties.

Experimental Workflow: FBDD Screening and Validation

Because fragments like 8-(4-Morpholinylsulfonyl)quinoline possess low molecular weights, their initial binding affinities are typically weak ( Kd in the high micromolar to millimolar range). Standard biochemical assays often yield false negatives. Therefore, a specialized biophysical workflow is required.

Protocol 1: Surface Plasmon Resonance (SPR) Screening & X-Ray Validation

Causality: SPR is chosen because of its high sensitivity to low-affinity interactions and its ability to provide real-time kinetic data ( kon and koff ). This is critical for distinguishing true stoichiometric binders from non-specific aggregators. X-ray crystallography is subsequently employed because knowing the exact binding vector of the morpholinosulfonyl group allows medicinal chemists to rationally design extensions that capture additional binding energy.

Step-by-Step Methodology:

-

Target Immobilization: Covalently couple the purified target protein (e.g., DNA gyrase or target kinase) to a CM5 sensor chip via standard amine coupling chemistry. Self-Validation: Ensure the immobilization level (RU) is optimized to prevent mass transport limitations (typically 2000-3000 RU for a 50 kDa protein).

-

Fragment Preparation: Dissolve 8-(4-Morpholinylsulfonyl)quinoline in 100% DMSO to a 50 mM stock. Dilute into the running buffer (e.g., PBS-P+ with 5% DMSO) to a top concentration of 1 mM.

-

SPR Execution: Inject the fragment over the active and reference flow cells at a high flow rate (30 µL/min) to minimize rebinding effects. Include a solvent correction curve (3% to 7% DMSO) to account for bulk refractive index changes.

-

Orthogonal Validation (STD-NMR): To confirm the SPR hit, perform Saturation Transfer Difference (STD) NMR. Irradiate the protein envelope and observe the transfer of magnetization to the fragment. Self-Validation: The appearance of sharp quinoline aromatic proton signals in the difference spectrum confirms specific binding.

-

Co-Crystallization: Soak apo-crystals of the target protein in a mother liquor containing 5-10 mM of the fragment for 24-48 hours. Flash-freeze and collect diffraction data to map the exact binding pose.

Fragment-based drug discovery workflow for 8-(4-Morpholinylsulfonyl)quinoline optimization.

Synthesis and Derivatization Protocol

To utilize this fragment in structure-guided SAR (Fragment Growing), chemists must synthesize functionalized derivatives. The following protocol describes the baseline synthesis of the core fragment, which can be adapted for substituted quinolines.

Protocol 2: Synthesis of 8-(4-Morpholinylsulfonyl)quinoline

Causality: The synthesis relies on the nucleophilic substitution of quinoline-8-sulfonyl chloride with morpholine. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion without competing for the electrophilic sulfonyl center. Dichloromethane (DCM) is selected as the solvent due to its excellent solvation properties for both reactants and its inertness toward sulfonyl chlorides.

Step-by-Step Methodology:

-

Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve quinoline-8-sulfonyl chloride (1.0 eq, 2.27 g, 10 mmol) in anhydrous DCM (20 mL) under an inert argon atmosphere.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.0 eq, 3.48 mL, 20 mmol) dropwise over 5 minutes.

-

Nucleophilic Attack: Add morpholine (1.2 eq, 1.04 mL, 12 mmol) dropwise to the cooled mixture.

-

Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1). Perform an LC-MS of the reaction aliquot. Validation Criteria: The disappearance of the starting material and the emergence of a single dominant peak with [M+H]+=279.08 confirms successful coupling.

-

Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10-40% Ethyl Acetate in Hexanes) to afford the pure 8-(4-Morpholinylsulfonyl)quinoline as a white to off-white solid.

Conclusion

8-(4-Morpholinylsulfonyl)quinoline represents a masterclass in fragment design. By marrying the target-anchoring reliability of the quinoline ring with the ADME-enhancing properties of the morpholinosulfonyl group, it bypasses many of the late-stage attrition risks associated with poor solubility or metabolic instability. When integrated into a rigorous biophysical screening and structure-guided optimization workflow, this fragment serves as a powerful engine for discovering next-generation therapeutics.

References

-

Antiparasitic Lead Discovery: Toward Optimization of a Chemotype with Activity Against Multiple Protozoan Parasites Source: ACS Medicinal Chemistry Letters URL:[Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates Source: PubMed Central (PMC) / NIH URL:[Link]

-

Development and radiosterilization of new hydrazono‐quinoline hybrids as DNA gyrase and topoisomerase IV inhibitors: Antimicrobial and hemolytic activities against uropathogenic isolates with molecular docking study Source: Chemical Biology & Drug Design URL:[Link]

-

Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation Source: Arabian Journal of Chemistry URL:[Link]

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. arabjchem.org [arabjchem.org]

review of quinoline sulfonamide derivatives in medicinal chemistry

An In-depth Technical Guide to Quinoline Sulfonamide Derivatives in Medicinal Chemistry

Introduction: The Privileged Scaffold of Quinoline Sulfonamide

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for drug discovery. The quinoline sulfonamide motif is a quintessential example of such a scaffold.[1] This guide, designed for researchers, scientists, and drug development professionals, delves into the core principles governing the synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile chemical class.

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of numerous pharmaceuticals, prized for its ability to intercalate with DNA and interact with various enzymatic active sites.[2][3] Its lipophilic character often facilitates passage through cellular membranes.[4] The sulfonamide group (–SO₂NH–) is a well-established pharmacophore in its own right, integral to the activity of antibacterial, diuretic, and anticancer drugs.[5] It frequently acts as a key hydrogen bond donor/acceptor and, critically, as a zinc-binding group in metalloenzymes like carbonic anhydrases.[1][5] The synergistic combination of these two moieties has yielded a rich pipeline of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][6]

This document provides a detailed exploration of these activities, grounded in experimental data and mechanistic insights, to empower the rational design of next-generation quinoline sulfonamide-based therapeutics.

Synthetic Strategies: Forging the Quinoline Sulfonamide Core

The construction of a diverse library of quinoline sulfonamide derivatives hinges on robust and adaptable synthetic methodologies. The most prevalent strategies involve the initial formation of a quinoline sulfonyl chloride, which then serves as a reactive intermediate for coupling with a wide array of primary or secondary amines.

General Synthetic Workflow

The synthesis can be generalized into a multi-step process that allows for modular assembly, enabling the exploration of diverse chemical space.

Caption: General workflow for the synthesis of quinoline sulfonamides.

Experimental Protocol 1: Synthesis of 8-Hydroxyquinoline-5-Sulfonamides

This method is a straightforward and efficient approach for producing N-substituted quinoline-5-sulfonamides from 8-hydroxyquinoline.[7]

Step 1: Synthesis of 8-Hydroxyquinoline-5-sulfonyl chloride

-

React 8-hydroxyquinoline with chlorosulfonic acid at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice water.

-

The resulting precipitate (8-hydroxyquinoline-5-sulfonyl chloride) is filtered, washed, and can be used in the next step.[1]

Step 2: Synthesis of N-substituted 8-Hydroxyquinoline-5-sulfonamide

-

Suspend 5 mmol of 8-hydroxyquinoline-5-sulfonyl chloride in 15 mL of anhydrous acetonitrile.

-

Add 20 mmol of the desired amine to the suspension.

-

Stir the resulting reaction mixture at room temperature for 24 hours.[7]

-

Pour the mixture into 100 mL of water.

-

Extract the aqueous mixture with chloroform (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from methanol to obtain the final product.[7]

Experimental Protocol 2: Synthesis of N-(7-Chloroquinolin-4-yl)benzenesulfonamide Derivatives

This two-step process offers high yields for creating quinoline-sulfonamide hybrids linked via an amino bridge.[7]

Step 1: Synthesis of N-(7-chloroquinolin-4-yl)benzene-1,4-diamine Intermediate

-

Condense 4,7-dichloroquinoline with p-phenylenediamine in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst.

-

Monitor the reaction by TLC.

-

Upon completion, purify the intermediate product using appropriate chromatographic techniques.[7]

Step 2: Sulfonylation

-

React the N-(7-chloroquinolin-4-yl)benzene-1,4-diamine intermediate with a substituted benzenesulfonyl chloride.

-

Perform the reaction in dimethylformamide (DMF) with triethylamine (TEA) as a base.

-

Maintain the reaction temperature between room temperature and 60°C for 12-16 hours.[7]

-

Isolate and purify the final product using standard workup and purification methods.

Therapeutic Applications and Mechanistic Insights

The true value of the quinoline sulfonamide scaffold lies in its broad therapeutic potential. By modifying substituents on both the quinoline and sulfonamide moieties, medicinal chemists can fine-tune the compounds' biological activity against a range of diseases.

Anticancer Activity

Quinoline sulfonamides have emerged as potent anticancer agents acting through diverse mechanisms.[1][2]

Mechanism of Action: Inhibition of Carbonic Anhydrases (CA)

Many solid tumors exist in a hypoxic (low oxygen) environment, leading to a drop in extracellular pH that promotes tumor growth and metastasis.[8] Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are crucial for managing this pH imbalance.[5][8] The sulfonamide moiety is a classic zinc-binding group that can potently inhibit these enzymes.[1][5]

Caption: Inhibition of tumor-associated Carbonic Anhydrase IX.

A study of 4-anilinoquinoline derivatives where a primary sulfonamide was attached to the anilino ring yielded potent inhibitors.[8] Specifically, para-substituted derivatives 13a-c showed excellent inhibitory activity against hCA IX, with Kᵢ values as low as 5.5 nM.[8] The meta-substituted derivative 11c also demonstrated high potency with a Kᵢ of 8.4 nM.[8]

Mechanism of Action: Kinase Inhibition

Protein kinases are critical regulators of cell signaling pathways that control proliferation and survival; their dysregulation is a hallmark of cancer.[9] Quinoline derivatives are known to inhibit various kinases, and the addition of a sulfonamide can enhance this activity.[2][9] For example, compound 8c , a quinoline-sulfonamide derivative, showed notable inhibitory activity against Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of 0.161 µM, comparable to the approved drug Erlotinib.[10]

Caption: Generic kinase inhibition pathway targeted by quinoline sulfonamides.

Structure-Activity Relationship (SAR) Insights

-

Importance of the 8-Hydroxy Group: For 8-hydroxyquinoline-5-sulfonamides, the free phenolic hydroxyl group at position 8 is often crucial for anticancer activity.[9] Methylation of this group typically leads to a significant decrease in potency, suggesting it may be involved in metal chelation or hydrogen bonding with the target.[9]

-

Sulfonamide Substituents: The nature of the substituent on the sulfonamide nitrogen is a key modulator of cytotoxic potency.[11] Compound 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) showed high activity against melanoma, breast, and lung cancer cell lines, with efficacies comparable to cisplatin and doxorubicin.[11]

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of Selected 8-Hydroxyquinoline-5-Sulfonamides [9][11]

| Compound | C-32 (Melanoma) | MDA-MB-231 (Breast) | A549 (Lung) |

| 3c | High Activity | High Activity | High Activity |

| Cisplatin | Reference | Reference | Reference |

| Doxorubicin | Reference | Reference | Reference |

| Note: Specific IC₅₀ values for compound 3c were described as comparable to the reference drugs.[11] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[12] Quinoline-sulfonamide hybrids have shown significant promise in this area, targeting both Gram-positive and Gram-negative bacteria, as well as fungi.[12][13]

Mechanism of Action

The antibacterial effect is often multi-targeted. The quinoline core can inhibit bacterial DNA synthesis by targeting essential enzymes like DNA gyrase and topoisomerase IV, similar to quinolone antibiotics.[12][14] The sulfonamide moiety can inhibit dihydropteroate synthase (DHPS), an enzyme vital for the bacterial folate biosynthesis pathway, which is absent in humans.[12] This dual-action potential makes these hybrids particularly effective.

Performance of Lead Compounds

-

QS-3 Hybrid: This quinoline-sulfonamide hybrid was identified as a highly effective antibacterial candidate, with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL against Pseudomonas aeruginosa.[15] It also showed enhanced activity against antibiotic-resistant strains.[12][15]

-

Metal Complexes: Complexation with metals can enhance antimicrobial activity. An N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex demonstrated excellent activity against Staphylococcus aureus (MIC: 19.04 × 10⁻⁵ mg/mL) and Candida albicans (MIC: 19.04 × 10⁻⁵ mg/mL), and very good activity against Escherichia coli (MIC: 609 × 10⁻⁵ mg/mL).[13][16]

Table 2: Antimicrobial Activity of Selected Quinoline Sulfonamide Derivatives

| Compound/Drug | Organism | Strain Type | MIC (µg/mL) | Inhibition Zone (mm) |

| QS-3 | P. aeruginosa | Standard | 64[14][15] | - |

| QS-3 | Resistant Strains | Resistant | - | 8[14] |

| Cadmium Complex | S. aureus | ATCC 25923 | 0.19[13] | 21[13] |

| Cadmium Complex | E. coli | ATCC 25922 | 6.09[13] | 19[13] |

| Cadmium Complex | C. albicans | ATCC 10231 | 0.19[13] | 25[13] |

| Note: MIC values for the Cadmium Complex were converted from mg/mL to µg/mL for consistency. |

Experimental Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14]

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB within a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation and Incubation: Inoculate each well containing the diluted compound with the prepared bacterial suspension. Include positive controls (bacteria and broth, no drug) and negative controls (broth only).

-

Interpretation of Results: Incubate the plates at 35-37°C for 16-20 hours. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[14]

Caption: Workflow for MIC determination of antibacterial compounds.

Anti-inflammatory Activity

Chronic inflammation is implicated in a host of diseases. Quinoline sulfonamides have been investigated as non-steroidal anti-inflammatory agents.[17][18]

Mechanism of Action

One key mechanism involves the inhibition of Toll-Like Receptor 4 (TLR4). TLR4 activation by lipopolysaccharide (LPS) triggers a signaling cascade involving NF-κB and MAPK, leading to the production of pro-inflammatory mediators like TNF-α, IL-1β, and nitric oxide (NO).[19] Certain 8-quinolinesulfonamide derivatives can disrupt the TLR4/MD-2 complex, blocking this pathway.[19] Another mechanism is the inhibition of reactive oxygen species (ROS) produced by phagocytes during an inflammatory response.[17][18]

Performance of Lead Compounds

-

Compound 3l: This 8-quinolinesulfonamide derivative was a potent inhibitor of NO, TNF-α, and IL-1β production with IC₅₀ values of 2.61, 9.74, and 12.71 µM, respectively.[19] It showed significant therapeutic effects in an in vivo rat model of arthritis.[19]

-

ROS Inhibitors: Several sulfonamide derivatives of quinoline showed potent ROS inhibitory effects, with compounds 47 (IC₅₀ = 2.9 µg/mL) and 36 (IC₅₀ = 3.2 µg/mL) exhibiting enhanced activity compared to the standard drug ibuprofen (IC₅₀ = 11.2 µg/mL).[17][18]

Table 3: Anti-inflammatory Activity of Selected Quinoline Sulfonamide Derivatives

| Compound | Target/Assay | IC₅₀ |

| 3l | NO Production | 2.61 µM[19] |

| 3l | TNF-α Production | 9.74 µM[19] |

| 3l | IL-1β Production | 12.71 µM[19] |

| 47 | ROS Inhibition | 2.9 µg/mL[17][18] |

| 36 | ROS Inhibition | 3.2 µg/mL[17][18] |

| Ibuprofen | ROS Inhibition | 11.2 µg/mL[17][18] |

Future Perspectives and Conclusion

The quinoline sulfonamide scaffold is a testament to the power of hybridizing well-known pharmacophores to generate novel therapeutic agents with multifaceted activities. The research highlighted in this guide demonstrates their potential as anticancer, antimicrobial, and anti-inflammatory drugs. Future work will likely focus on several key areas:

-

Target Selectivity: Enhancing selectivity for specific enzyme isoforms (e.g., tumor-specific CA IX over ubiquitous CA II) or bacterial vs. mammalian enzymes to minimize off-target effects and improve safety profiles.

-

Multi-Targeting Agents: Rationally designing single molecules that can modulate multiple targets within a disease pathway, such as the dual cholinesterase and monoamine oxidase inhibitors developed for Alzheimer's disease.[20]

-

Overcoming Resistance: Leveraging the dual-action potential of these hybrids to combat drug resistance, a critical challenge in both oncology and infectious disease.[12]

-

Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, translating potent in vitro activity into in vivo efficacy.

By continuing to explore the vast chemical space around this privileged core and integrating mechanistic studies with rational design, the scientific community can unlock the full therapeutic potential of quinoline sulfonamide derivatives.

References

- High-Yield Synthesis of Quinoline-Sulfonamide Compounds: Application Notes and Protocols. (n.d.). Benchchem.

- Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. (2020, June 26). MDPI.

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024, August 26). MDPI.

- Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. (2010). Arzneimittelforschung.

- Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. (2025, December 25). ACS Publications.

- Structure-Activity Relationship of Quinoline Sulfonamide Derivatives: A Comparative Guide. (n.d.). Benchchem.

- General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). Reagents and conditions. (n.d.). ResearchGate.

- Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Bioorganic & Medicinal Chemistry.

- Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (2025, January 17). RSC Publishing.

- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023, March 9). MDPI.

- Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. (2021, February 1). Bentham Science Publishers.

- Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. (2021, October 15). MDPI.

- Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. (2025, October 16). MDPI.